molecular formula C13H25NO2 B6701011 Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate

Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate

Cat. No.: B6701011
M. Wt: 227.34 g/mol
InChI Key: KVIIHUACGFKNRM-UHFFFAOYSA-N
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Description

Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclobutyl group attached to an ethylamino group, which is further connected to a methylbutanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate typically involves the reaction of 1-cyclobutylethylamine with ethyl 2-methylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(1-cyclopropylethylamino)-2-methylbutanoate
  • Ethyl 3-(1-cyclopentylethylamino)-2-methylbutanoate
  • Ethyl 3-(1-cyclohexylethylamino)-2-methylbutanoate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group. The unique properties of this compound, such as its specific reactivity and interaction with biological targets, distinguish it from these related compounds.

Properties

IUPAC Name

ethyl 3-(1-cyclobutylethylamino)-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-5-16-13(15)9(2)10(3)14-11(4)12-7-6-8-12/h9-12,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIHUACGFKNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)NC(C)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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